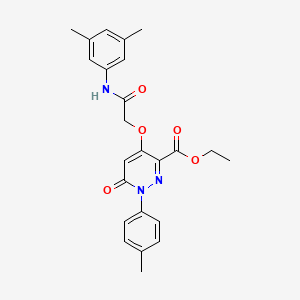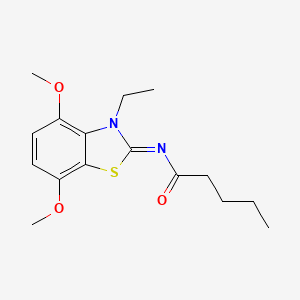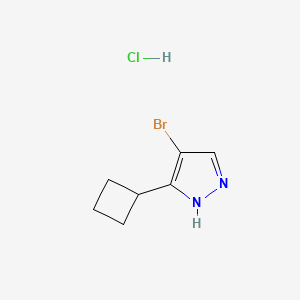
4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride is a pyrazole derivative . It is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported . It is reported to react with titanium tetrachloride to afford binary adducts .
Synthesis Analysis
The synthesis of 4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride involves several steps . The cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles . In another method, the first isocyanate is blocked by the blocking agent and then reacted with a polyol to form polyurethanes, where isocyanates are blocked by active hydrogen in the blocking agent .Molecular Structure Analysis
The molecular structure of 4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride can be represented by the Inchi Code: 1S/C7H9BrN2.ClH/c8-6-4-9-10-7 (6)5-2-1-3-5;/h4-5H,1-3H2, (H,9,10);1H . The molecular weight of this compound is 237.53 .Chemical Reactions Analysis
4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride is involved in various chemical reactions. For example, it can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to provide functionalized pyrazoles . It can also participate in a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride is a powder that is stored at room temperature .科学的研究の応用
Anticancer Activities
Research has explored the anticancer potential of pyrazole derivatives, highlighting their role as cell cycle inhibitors. For instance, a study developed new pyrazole derivatives as inhibitors of cell cycle kinases, using environmentally sustainable synthesis processes. These compounds showed modest apoptotic effects in human cancer cells, with some inducing a significant increase of cells in the G2/M phases, pointing to their promise as anticancer drugs (Nițulescu et al., 2015). Another study synthesized novel pyrazole derivatives that demonstrated cytotoxic effects against breast cancer and leukemic cells, indicating their potential as antiproliferative agents (Ananda et al., 2017).
Synthesis Methodologies
Several studies have focused on developing efficient synthesis methods for pyrazole derivatives. For example, palladium(II) complexes of pyrazolated thio/selenoethers were synthesized, offering a new route to PdSe and Pd4Se nanoparticles, which could catalyze Suzuki-Miyaura coupling reactions (Sharma et al., 2013). Another study reported a rapid one-pot, four-step synthesis of highly fluorescent 1,3,4,5-tetrasubstituted pyrazoles, showcasing an efficient approach to synthesizing compounds with intense blue fluorescence (Willy & Müller, 2011).
Catalysis and Chemical Properties
Research has also delved into the catalytic properties and chemical behavior of pyrazole derivatives. For example, the inhibitive properties of heterocyclic diazoles, including pyrazole derivatives, were studied as corrosion inhibitors for iron in acidic solutions, demonstrating their potential in corrosion protection (Babić-Samardžija et al., 2005). Another study highlighted the use of a chloro group at C5 of pyrazoles for the regioselective synthesis of 4-arylated pyrazoles, contributing to the field of organic synthesis and functionalization of heterocyclic compounds (Yan et al., 2012).
Safety and Hazards
This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
4-bromo-5-cyclobutyl-1H-pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c8-6-4-9-10-7(6)5-2-1-3-5;/h4-5H,1-3H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWZMIYHEQHCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

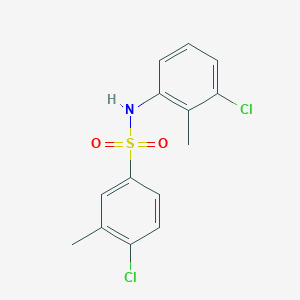
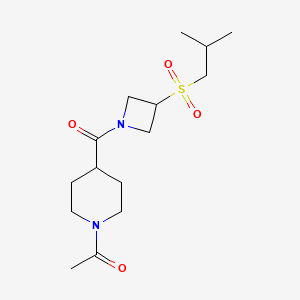
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2864857.png)
![5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2864858.png)
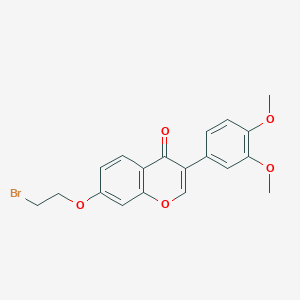
![1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2864860.png)
![1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2864862.png)
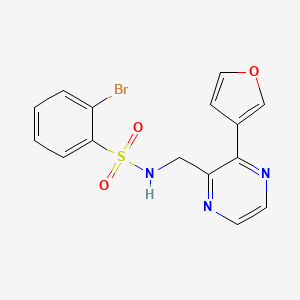
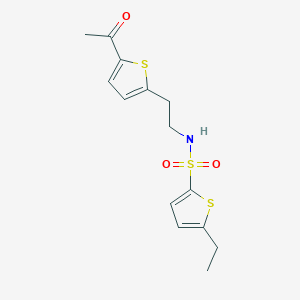


![2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2864870.png)
